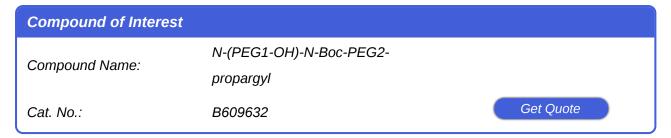


Technical Guide: N-(PEG1-OH)-N-Boc-PEG2-propargyl (CAS 2100306-85-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(PEG1-OH)-N-Boc-PEG2-propargyl, with CAS number 2100306-85-0, is a heterobifunctional polyethylene glycol (PEG) linker designed for advanced applications in bioconjugation, drug discovery, and materials science. Its unique trifunctional structure, incorporating a hydroxyl (-OH) group, a Boc-protected amine, and a terminal propargyl group, offers a versatile platform for the synthesis of complex molecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the chemical properties, applications, and representative experimental protocols involving **N-(PEG1-OH)-N-Boc-PEG2-propargyl**.

Core Compound Data

The physicochemical properties of **N-(PEG1-OH)-N-Boc-PEG2-propargyl** are summarized in the table below. This data is compiled from various chemical suppliers.[1][2][3][4]



Property	Value
CAS Number	2100306-85-0
Molecular Formula	C16H29NO6
Molecular Weight	331.40 g/mol [1]
Purity	Typically ≥95%[3][4]
IUPAC Name	tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate[1]
Synonyms	tert-butyl (2-(2-hydroxyethoxy)ethyl)(2-(2-(prop- 2-yn-1-yloxy)ethoxy)ethyl)carbamate
Storage Conditions	Store at -20°C[2]

Key Applications

The molecular design of **N-(PEG1-OH)-N-Boc-PEG2-propargyl** lends itself to several key applications in research and drug development:

- PROTAC Synthesis: This linker is frequently utilized in the construction of PROTACs.[1][5][6]
 PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target
 protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
 The PEG component of the linker can enhance the solubility and cell permeability of the
 resulting PROTAC.
- Click Chemistry: The terminal propargyl group is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[7]
 This allows for the covalent attachment of this linker to molecules bearing an azide group, such as proteins, peptides, or other small molecules, to form a stable triazole linkage.
- Bioconjugation: The hydroxyl group and the amine (after deprotection of the Boc group)
 provide additional points for conjugation, enabling the creation of branched or more complex
 bioconjugates. The hydrophilic PEG spacer helps to increase the aqueous solubility of the
 conjugated molecules.



Experimental Protocols

The following are detailed, representative methodologies for the key reactions involving **N-(PEG1-OH)-N-Boc-PEG2-propargyl**. These protocols are based on standard procedures for this class of compounds.

Boc Deprotection to Expose the Amine

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which can then be used for subsequent conjugation, such as amide bond formation.

Materials:

- N-(PEG1-OH)-N-Boc-PEG2-propargyl
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Nitrogen or Argon gas
- Rotary evaporator

Procedure:

- Dissolve **N-(PEG1-OH)-N-Boc-PEG2-propargyl** in anhydrous DCM (e.g., 10 mL per 100 mg of compound) under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0°C using an ice bath.
- Slowly add TFA to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS) until the starting material is consumed.



- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- The resulting amine salt is often used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl group of the linker to an azide-containing molecule (Molecule-N₃).

Materials:

- N-(PEG1-OH)-N-Boc-PEG2-propargyl
- Azide-functionalized molecule (Molecule-N₃)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- · Sodium ascorbate
- Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

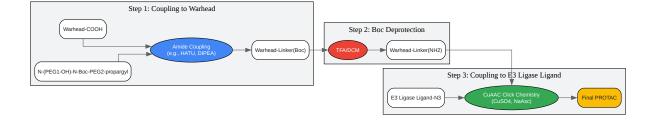
- Dissolve N-(PEG1-OH)-N-Boc-PEG2-propargyl (1.0 equivalent) and the azidefunctionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
- In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
- Add the sodium ascorbate solution to the reaction mixture (final concentration typically 0.2-0.5 equivalents).
- Add the CuSO₄·5H₂O solution to the reaction mixture (final concentration typically 0.1 equivalents).
- Stir the reaction at room temperature for 4-12 hours.



- Monitor the reaction by TLC or LC-MS.
- Upon completion, the product can be purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Visualizations PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for synthesizing a PROTAC using **N- (PEG1-OH)-N-Boc-PEG2-propargyI**, where a target protein ligand (Warhead) is first coupled to the linker, followed by deprotection and coupling to an E3 ligase ligand.



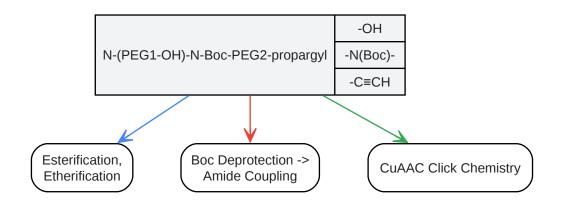
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Caption: A representative workflow for PROTAC synthesis.

Functional Groups and Reactions

This diagram shows the key functional groups of **N-(PEG1-OH)-N-Boc-PEG2-propargyl** and the types of reactions they can undergo.





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Caption: Functional groups and their reactivity.

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